molecular formula C12H13F3O2 B2509120 3-Methyl-3-[3-(trifluoromethyl)phenyl]butanoic acid CAS No. 1369063-42-2

3-Methyl-3-[3-(trifluoromethyl)phenyl]butanoic acid

Cat. No.: B2509120
CAS No.: 1369063-42-2
M. Wt: 246.229
InChI Key: MXSDQUQZDJNIBL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Friedel-Crafts alkylation reaction, where a trifluoromethylated benzene derivative reacts with an appropriate alkylating agent under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts alkylation, utilizing catalysts such as aluminum chloride or other Lewis acids to facilitate the reaction. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3-[3-(trifluoromethyl)phenyl]butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethylated ketones, while reduction can produce trifluoromethylated alcohols .

Scientific Research Applications

3-Methyl-3-[3-(trifluoromethyl)phenyl]butanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-3-[3-(trifluoromethyl)phenyl]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethyl)phenylboronic acid
  • 3-(Trifluoromethyl)phenol
  • Ethyl 3,3,3-trifluoropyruvate

Uniqueness

3-Methyl-3-[3-(trifluoromethyl)phenyl]butanoic acid is unique due to its specific structural features, such as the combination of a trifluoromethyl group with a butanoic acid moiety. This combination imparts distinct chemical and physical properties, making it valuable for various applications .

Properties

IUPAC Name

3-methyl-3-[3-(trifluoromethyl)phenyl]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3O2/c1-11(2,7-10(16)17)8-4-3-5-9(6-8)12(13,14)15/h3-6H,7H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXSDQUQZDJNIBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)O)C1=CC(=CC=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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